Ethyl 5-chloro-6-(2,2,2-trifluoroethoxy)nicotinate
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Overview
Description
Ethyl 5-chloro-6-(2,2,2-trifluoroethoxy)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a chloro group, a trifluoroethoxy group, and an ethyl ester group attached to a nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-6-(2,2,2-trifluoroethoxy)nicotinate typically involves the reaction of 5-chloronicotinic acid with 2,2,2-trifluoroethanol in the presence of a suitable condensing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process is then completed by reacting the intermediate with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-6-(2,2,2-trifluoroethoxy)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can produce various substituted nicotinates.
Scientific Research Applications
Ethyl 5-chloro-6-(2,2,2-trifluoroethoxy)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-6-(2,2,2-trifluoroethoxy)nicotinate involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group may participate in binding interactions with target proteins or enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
- Methyl 2-bromo-6-(trifluoromethyl)nicotinate
- Ethyl 4-(acetoxy)-5-chloro-2-methyl-6-(2-(5-nitro-2-furyl)vinyl)nicotinate
Uniqueness
Ethyl 5-chloro-6-(2,2,2-trifluoroethoxy)nicotinate is unique due to the presence of both a chloro and a trifluoroethoxy group, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C10H9ClF3NO3 |
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Molecular Weight |
283.63 g/mol |
IUPAC Name |
ethyl 5-chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9ClF3NO3/c1-2-17-9(16)6-3-7(11)8(15-4-6)18-5-10(12,13)14/h3-4H,2,5H2,1H3 |
InChI Key |
TVRPISOHRPXBRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)OCC(F)(F)F)Cl |
Origin of Product |
United States |
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